Benzamide, N-ethyl-3-methyl-
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives involves various chemical strategies, including the reaction of isatoic anhydride with primary amines in the presence of 2-bromoacethophenone derivatives, resulting in high yields of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives (Sabbaghan & Hossaini, 2012). This process is noted for its simplicity and efficiency in producing the desired products.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the role of methyl functionality and S⋯O interaction in their supramolecular gelation behavior, has been elucidated using crystal engineering approaches (Yadav & Ballabh, 2020). These studies provide insight into the importance of non-covalent interactions in determining the gelation properties of these compounds.
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of fluoride anions, highlighting their potential applications in chemical sensing technologies (Younes et al., 2020). These reactions are influenced by the specific substituents present on the benzamide moiety.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystal structure and the prediction of crystal morphology, have been investigated to understand their solid-state characteristics (Goel et al., 2017). These studies contribute to the development of materials with tailored physical properties for specific applications.
Chemical Properties Analysis
The chemical properties of benzamide derivatives are closely related to their molecular structure and can be significantly altered by modifications to the benzamide core. For example, N-alkylated poly(p-benzamide)s exhibit helical structures, which affect their chemical reactivity and potential applications in materials science (Tanatani et al., 2005).
Scientific Research Applications
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Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds have been synthesized for their antioxidant and antibacterial activities .
- Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
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Separation of Chemical Components from Essential Oils
- Field : Chemistry
- Application : Benzamide compounds have been used in the separation of chemical components from essential oils .
- Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has been used for the separation and purification of essential oils .
- Results : This technique has been widely employed in the isolation and refinement of natural products .
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Metal Organic Framework (MOF) Synthesis
- Field : Material Science
- Application : N,N-Diethyl-3-methylbenzamide (DEET) has been used as a solvent in the synthesis of MOFs .
- Method : The synthesis of MOFs often requires amide solvents, and DEET has been used as a cheap, readily available, and safer synthesis solvent .
- Results : The use of DEET in MOF synthesis has the potential to improve the safety and cost-effectiveness of the process .
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Pesticide Intermediate
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Phosphodiesterase Inhibitor
- Field : Pharmacology
- Application : N-Methylbenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
- Method : It inhibits the action of phosphodiesterase, an enzyme that breaks down cyclic AMP and cyclic GMP, which are molecules that transmit signals within cells .
- Results : The inhibition of PDE10A can have various effects, including neuroprotective effects .
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Industrial Applications
- Field : Industrial Chemistry
- Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Method : The specific methods of application can vary widely depending on the industry and the specific use case .
- Results : The use of amide compounds can improve the properties of various products, such as increasing the durability of plastics or improving the quality of paper .
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Cancer Treatment
- Field : Oncology
- Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries for the treatment of cancer .
- Method : Benzamides can inhibit the growth of cancer cells by interfering with cell division .
- Results : Benzamides have shown promising results in preclinical and clinical trials for the treatment of various types of cancer .
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Treatment of Hypercholesterolemia
- Field : Cardiology
- Application : Benzamides have been used in the treatment of hypercholesterolemia .
- Method : Benzamides can inhibit the synthesis of cholesterol in the liver, thereby reducing the level of cholesterol in the blood .
- Results : Benzamides have been shown to effectively reduce cholesterol levels in patients with hypercholesterolemia .
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Anti-Inflammatory
Future Directions
properties
IUPAC Name |
N-ethyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINATACRXASTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181313 | |
Record name | Benzamide, N-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-ethyl-3-methyl- | |
CAS RN |
26819-07-8 | |
Record name | N-Ethyl-3-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-ethyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYL-3-METHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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